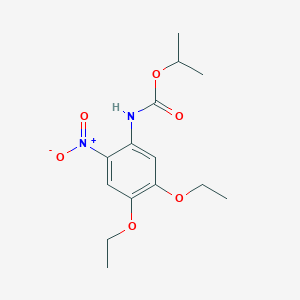![molecular formula C21H32N2S B12551546 Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- CAS No. 832098-98-3](/img/structure/B12551546.png)
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is an organosulfur compound with a unique structure that includes a bicyclo[2.2.2]octane moiety. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- typically involves the reaction of 4-(4-hexylbicyclo[2.2.2]oct-1-yl)aniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of hydrogen sulfide and calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production. The reaction can be represented as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ]
Chemical Reactions Analysis
Types of Reactions
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, amines, and various substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, elastomers, and as a reducing agent in textile processing
Mechanism of Action
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or interaction with biological macromolecules. For instance, thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition can lead to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is unique due to its bicyclo[2.2.2]octane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
CAS No. |
832098-98-3 |
|---|---|
Molecular Formula |
C21H32N2S |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
[4-(4-hexyl-1-bicyclo[2.2.2]octanyl)phenyl]thiourea |
InChI |
InChI=1S/C21H32N2S/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)17-6-8-18(9-7-17)23-19(22)24/h6-9H,2-5,10-16H2,1H3,(H3,22,23,24) |
InChI Key |
WDYVKHFNNWBDLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


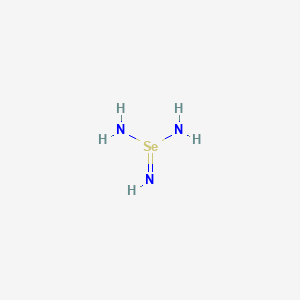
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
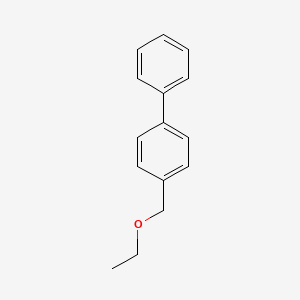
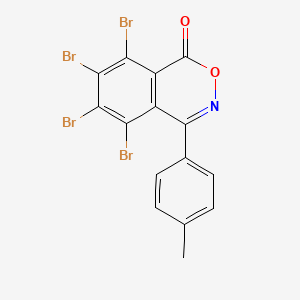
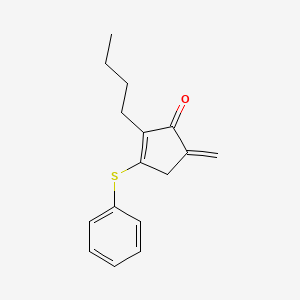
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)
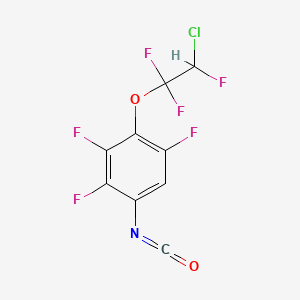
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
